molecular formula C24H16ClF2N3O B2618974 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-90-8

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2618974
CAS No.: 901030-90-8
M. Wt: 435.86
InChI Key: LUOLVFPYOSABGR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with chlorophenyl, ethoxyphenyl, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl, ethoxyphenyl, and difluoro substituents. Common reagents used in these reactions include halogenating agents, ethoxy compounds, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and ethoxyphenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline
  • 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-dichloro-1H-pyrazolo[4,3-c]quinoline
  • 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-d]quinoline

Uniqueness

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethoxy and difluoro groups, along with the pyrazoloquinoline core, makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3O/c1-2-31-18-9-3-14(4-10-18)22-20-13-28-23-19(11-16(26)12-21(23)27)24(20)30(29-22)17-7-5-15(25)6-8-17/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOLVFPYOSABGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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